N'-苯甲酰苯腙

概述

描述

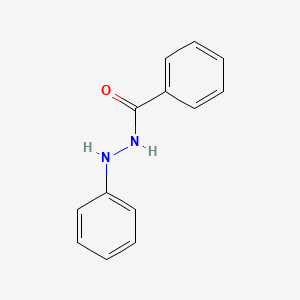

N’-Phenylbenzohydrazide is an organic compound with the molecular formula C₁₃H₁₂N₂O. It is a derivative of benzoic acid and phenylhydrazine, characterized by the presence of a hydrazide functional group. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity .

科学研究应用

Medicinal Chemistry

Inhibition of Cyclooxygenases (COX)

N'-Phenylbenzohydrazide derivatives have been synthesized and evaluated for their inhibitory activity against cyclooxygenases, particularly COX-2, which is implicated in inflammation and pain. A study found that several derivatives exhibited weak to moderate COX-2 inhibition, with some showing selectivity indices superior to reference drugs like indomethacin. The presence of a para-methylsulfonylaryl moiety was crucial for COX-2 selectivity, suggesting potential for developing new anti-inflammatory agents with improved safety profiles .

| Compound | COX-2 Inhibition (%) | Selectivity Index |

|---|---|---|

| 16 | 9.5 | 1.6 |

| 27 | 26.3 | 77.9 |

| 32 | Highest observed | - |

Anticancer Activity

Research indicates that N'-phenylbenzohydrazide derivatives possess cytotoxic properties against various cancer cell lines. For instance, specific derivatives have shown significant activity against HepG2 liver cancer cells with an IC50 value as low as 2.57 µM . This highlights the compound's potential as a lead structure in anticancer drug development.

Corrosion Inhibition

Metal Complexes

N'-Phenylbenzohydrazide has been studied for its ability to form metal complexes (e.g., with copper, manganese, cobalt) that exhibit anticorrosion properties in oilfield produced water. The study combined experimental results with quantum chemical calculations to elucidate the relationship between the molecular structure and its efficacy as a corrosion inhibitor .

| Metal Complex | Corrosion Inhibition Efficiency (%) |

|---|---|

| Cu Complex | X% (to be determined) |

| Mn Complex | Y% (to be determined) |

| Co Complex | Z% (to be determined) |

Electrochemical Applications

Oxidation Kinetics

The electrochemical behavior of N'-ferrocenylmethyl-N'-phenylbenzohydrazide has been extensively studied through cyclic voltammetry and rotating disk electrode techniques. These studies revealed the reversible nature of its oxidation process, which is critical for applications in sensors and energy storage devices .

| Parameter | Value |

|---|---|

| Anodic Peak Potential (mV) | 582.5 |

| Cathodic Peak Potential (mV) | 447 |

| Diffusion Coefficient (D) | Calculated from data |

Case Studies

-

Synthesis and Characterization of COX Inhibitors

A comprehensive study focused on synthesizing various N'-phenylbenzohydrazide derivatives to evaluate their COX inhibitory activities. The study utilized techniques such as NMR and X-ray crystallography to confirm the molecular structures and conformations of the synthesized compounds . -

Corrosion Inhibition Studies

Research conducted on the anticorrosion properties of N'-phenylbenzohydrazide metal complexes highlighted their effectiveness in preventing metal degradation in harsh environments typical of oilfields . -

Electrochemical Properties Analysis

Detailed kinetic studies on the oxidation of N'-ferrocenylmethyl-N'-phenylbenzohydrazide provided insights into its potential applications in electrochemical sensors due to its favorable redox behavior .

作用机制

Target of Action

N’-Phenylbenzohydrazide primarily targets the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.

Mode of Action

N’-Phenylbenzohydrazide interacts with its target, SDH, by binding to the ubiquinone-binding region of the enzyme . This interaction is facilitated by various forces including hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide-π stacking, and F-N and F-H interactions . The binding of N’-Phenylbenzohydrazide to SDH inhibits the enzyme’s activity, disrupting the normal energy production processes within the cell .

Biochemical Pathways

The primary biochemical pathway affected by N’-Phenylbenzohydrazide is the citric acid cycle (also known as the Krebs cycle or the tricarboxylic acid cycle), which is a series of chemical reactions used by all aerobic organisms to generate energy . By inhibiting SDH, N’-Phenylbenzohydrazide disrupts this cycle, leading to a decrease in ATP production and an increase in reactive oxygen species .

Result of Action

The inhibition of SDH by N’-Phenylbenzohydrazide leads to significant changes in the structure of mycelia and cell membranes . Additionally, it increases both the intracellular reactive oxygen species level and mitochondrial membrane potential . These changes can lead to cell death, making N’-Phenylbenzohydrazide a potential fungicide .

Action Environment

The action, efficacy, and stability of N’-Phenylbenzohydrazide can be influenced by various environmental factors. For instance, the compound has been studied for its anticorrosion properties in oilfield produced water . .

生化分析

Biochemical Properties

N’-Phenylbenzohydrazide plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, N’-Phenylbenzohydrazide has been shown to interact with hydrolases, which are enzymes that catalyze the hydrolysis of chemical bonds . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which can alter the enzyme’s conformation and activity.

Cellular Effects

N’-Phenylbenzohydrazide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, N’-Phenylbenzohydrazide can modulate the activity of signaling molecules and receptors, leading to changes in cellular responses . Additionally, it can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of N’-Phenylbenzohydrazide involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For instance, N’-Phenylbenzohydrazide can inhibit the activity of certain hydrolases by binding to their active sites and preventing substrate access . This inhibition can lead to changes in the overall metabolic flux and the accumulation of specific metabolites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-Phenylbenzohydrazide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N’-Phenylbenzohydrazide is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and changes in its impact on cellular processes.

Dosage Effects in Animal Models

The effects of N’-Phenylbenzohydrazide vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and metabolic pathways . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which N’-Phenylbenzohydrazide can be harmful to the organism.

Metabolic Pathways

N’-Phenylbenzohydrazide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the flux of metabolites through these pathways, leading to changes in metabolite levels and overall metabolic balance . For example, N’-Phenylbenzohydrazide can affect the catabolism of amino acids and the synthesis of nucleotides, impacting cellular energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, N’-Phenylbenzohydrazide is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of N’-Phenylbenzohydrazide is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, N’-Phenylbenzohydrazide may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production.

准备方法

Synthetic Routes and Reaction Conditions: N’-Phenylbenzohydrazide can be synthesized through several methods. One common approach involves the reaction of benzoic acid with phenylhydrazine in the presence of a dehydrating agent. The reaction typically proceeds as follows: [ \text{C₆H₅COOH} + \text{C₆H₅NHNH₂} \rightarrow \text{C₆H₅CONHNH₆H₅} + \text{H₂O} ]

Another method involves the use of copper(II) bromide as a catalyst in the presence of air and dimethylformamide (DMF) as a solvent. The reaction conditions include refluxing the mixture at 160°C for a short duration .

Industrial Production Methods: In industrial settings, the production of N’-Phenylbenzohydrazide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: N’-Phenylbenzohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azobenzene derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed:

Oxidation: Azobenzene derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted hydrazides depending on the reagents used.

相似化合物的比较

- N’-Phenylpicolinohydrazide

- N’-Benzoylphenylhydrazine

- N’-Phenylformohydrazide

Comparison: N’-Phenylbenzohydrazide is unique due to its specific structural features and reactivity. Compared to N’-Phenylpicolinohydrazide, it has a simpler structure and different reactivity patterns. N’-Benzoylphenylhydrazine and N’-Phenylformohydrazide share similar functional groups but differ in their substituents, leading to variations in their chemical behavior and applications .

生物活性

N'-Phenylbenzohydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with N'-Phenylbenzohydrazide, supported by research findings, case studies, and relevant data tables.

N'-Phenylbenzohydrazide can be synthesized through various chemical pathways, often involving the reaction of benzohydrazide with phenyl derivatives. The structural formula is represented as follows:

This compound serves as a precursor for synthesizing more complex organic molecules and has been studied for its potential applications in pharmaceuticals.

1. Anti-inflammatory Activity

N'-Phenylbenzohydrazide has demonstrated significant anti-inflammatory properties in both in vitro and in vivo studies. Research indicates that derivatives of this compound can inhibit the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. A study highlighted the efficacy of phenylbenzohydrazides obtained from isatoic anhydride, which showed a marked reduction in cell migration induced by carrageenan, a common inflammatory agent .

Table 1: Anti-inflammatory Effects of N'-Phenylbenzohydrazide Derivatives

| Compound | Cell Migration Inhibition (%) | Cytokine Reduction (IL-6) (%) | Nitric Oxide Production Inhibition (%) |

|---|---|---|---|

| INL-11 | 75 | 60 | 70 |

| INL-06 | 68 | 55 | 65 |

| INL-10 | 70 | 58 | 66 |

2. Antimicrobial Activity

The compound has also shown promising results against various microbial strains. A study focusing on antifungal activity revealed that N'-phenylhydrazide derivatives exhibited significant antifungal effects against Candida albicans, with some compounds producing reactive oxygen species that damage fungal cell morphology .

Table 2: Antifungal Activity Against Candida albicans

| Compound ID | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| 11A | 8 |

| 14D | 16 |

| Control | >64 |

The biological activity of N'-phenylbenzohydrazide is attributed to its ability to interact with specific molecular targets within biological systems. For instance, it has been shown to inhibit nitric oxide synthase, leading to decreased nitric oxide production, which is crucial in mediating inflammatory responses. This inhibition contributes to its anti-inflammatory effects.

1. Preclinical Models of Inflammation

In a preclinical study involving acute inflammation models, several phenylbenzohydrazides were evaluated for their efficacy. The results indicated that these compounds significantly reduced inflammation markers compared to control groups treated with standard anti-inflammatory drugs like dexamethasone .

2. Antifungal Mechanisms

Another study investigated the antifungal mechanisms of N'-phenylbenzohydrazides, revealing that treated fungi exhibited increased levels of oxidative stress markers and morphological changes indicative of cell damage . This suggests potential pathways for developing new antifungal agents based on this scaffold.

属性

IUPAC Name |

N'-phenylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c16-13(11-7-3-1-4-8-11)15-14-12-9-5-2-6-10-12/h1-10,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLPECFHCLIYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201262 | |

| Record name | Benzoic acid, 2-phenylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-96-7 | |

| Record name | N′-Phenylbenzohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-phenylhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzoyl-2-phenylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzoyl-2-phenylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-phenylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-phenylbenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N'-Phenylbenzohydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K25CT2CYZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。